An In-depth Technical Guide to the Physical Properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid
An In-depth Technical Guide to the Physical Properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid . As a valued building block in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for its effective application in the synthesis of novel therapeutic agents. This document synthesizes available data to offer a detailed profile of the compound, complete with methodologies for experimental determination of its key properties.
Chemical Identity and Core Structure
3-(3-Fluoro-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
| Identifier | Value | Source |
| IUPAC Name | 3-(3-fluoro-2-methoxyphenyl)propanoic acid | [PubChem] |
| CAS Number | 1092460-70-2 | [PubChem] |
| Molecular Formula | C₁₀H₁₁FO₃ | [PubChem] |
| Molecular Weight | 198.19 g/mol | [PubChem] |
| Canonical SMILES | COC1=C(C=CC=C1F)CCC(=O)O | [PubChem] |
| InChI Key | JFYYVXMSIGWFHZ-UHFFFAOYSA-N | [PubChem] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| pKa | 4.65 ± 0.10 | ACD/Labs Percepta |
| LogP | 1.8 | XLogP3 (PubChem) |
| Boiling Point | 325.3 ± 25.0 °C at 760 mmHg | ACD/Labs Percepta |
| Melting Point | Not available | - |
| Water Solubility | 1.41 g/L at 25 °C | ACD/Labs Percepta |
Note on Predictions: These values are computationally derived and should be considered as estimates. Experimental verification is crucial for any application requiring precise physicochemical data.
Experimental Determination of Physical Properties
To ensure the scientific integrity of research and development, the experimental determination of physical properties is essential. This section outlines standard, self-validating protocols for key parameters.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology: Capillary Melting Point Determination
This is a widely accepted and reliable method for determining the melting point range of a solid.
Protocol:
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Sample Preparation: A small amount of the crystalline 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
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Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the solid is completely liquefied are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Caption: Workflow for Potentiometric pKa Determination.
Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
This "gold standard" method measures the equilibrium solubility of a compound.
Protocol:
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Sample Preparation: An excess amount of solid 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is added to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The suspension is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of Workflow: Shake-Flask Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Profile (Predicted)
While experimental spectra are not available, the following sections describe the expected spectroscopic features of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the propanoic acid chain. The fluorine atom will introduce characteristic splitting patterns (H-F coupling).
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Aromatic Region (δ 6.8-7.2 ppm): Three signals corresponding to the protons on the substituted phenyl ring, exhibiting complex splitting due to both H-H and H-F coupling.
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Methoxy Group (δ ~3.9 ppm): A singlet integrating to three protons.
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Propanoic Acid Chain (δ 2.6-3.0 ppm): Two triplets, each integrating to two protons, corresponding to the two methylene groups. The methylene group adjacent to the aromatic ring will appear slightly downfield from the one adjacent to the carboxyl group.
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Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. The fluorine substitution will result in C-F coupling, observed as doublets for the carbons on the aromatic ring.
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Carbonyl Carbon (δ ~178 ppm): A singlet for the carboxylic acid carbon.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with those directly bonded to or in close proximity to the fluorine and methoxy groups showing characteristic chemical shifts and C-F coupling constants.
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Methoxy Carbon (δ ~56 ppm): A singlet for the methoxy carbon.
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Propanoic Acid Chain Carbons (δ ~25-35 ppm): Two signals for the methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-O Stretch (Methoxy and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 198. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
Synthesis Outline
A plausible synthetic route to 3-(3-Fluoro-2-methoxyphenyl)propanoic acid involves the reduction of the corresponding cinnamic acid derivative.
Diagram of Proposed Synthesis
Caption: Proposed synthesis via catalytic hydrogenation.
This reaction typically proceeds with high yield and selectivity, providing a reliable method for the preparation of the target compound.
Conclusion
This technical guide has consolidated the available and predicted physicochemical properties of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. While computational predictions offer valuable insights, this document underscores the critical importance of experimental determination of key parameters such as melting point, pKa, and solubility for its successful application in research and drug development. The outlined protocols provide a robust framework for obtaining reliable experimental data.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55251039, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid. Retrieved from [Link].
